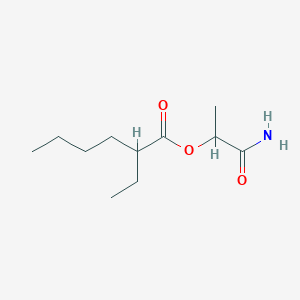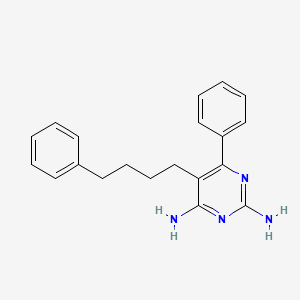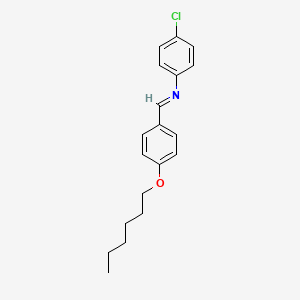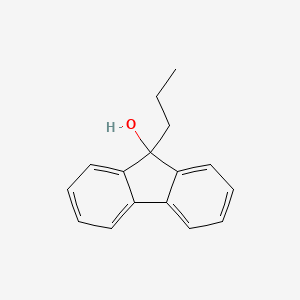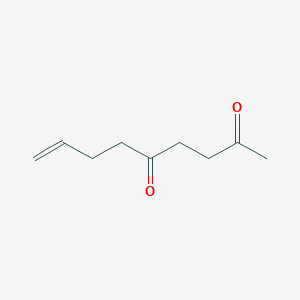
8-Nonene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nonene-2,5-dione is an organic compound with the molecular formula C9H14O2. It is a β-diketone, characterized by the presence of two keto groups (carbonyl groups) at the 2nd and 5th positions of the nonene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Nonene-2,5-dione can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins. This method uses palladium chloride (PdCl2) and copper chloride (CuCl2) as catalysts under nitrogen atmosphere . Another method involves the reaction of 4-bromo-1-butene with methyl isobutyrate in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo substitution reactions, particularly at the α-position relative to the keto groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Nonene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Nonene-2,5-dione involves its interaction with molecular targets through its keto groups. These interactions can lead to the formation of stable complexes with metals, which are crucial in catalytic processes. The compound’s reactivity is influenced by the electronic and steric effects of the nonene chain and the positioning of the keto groups .
Vergleich Mit ähnlichen Verbindungen
8-Nonene-2,4-dione: Similar structure but with keto groups at the 2nd and 4th positions.
6,6-Dimethyl-8-nonene-2,5-dione: A methyl-substituted derivative of 8-Nonene-2,5-dione.
Uniqueness: this compound is unique due to its specific positioning of the keto groups, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
5312-86-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
non-8-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-9(11)7-6-8(2)10/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
FIWQAEUFWMHAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


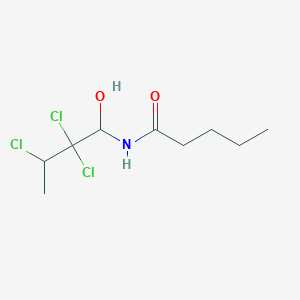
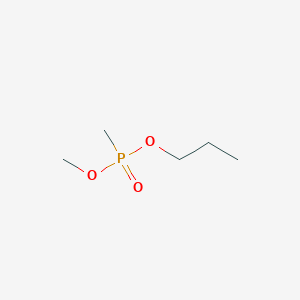

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
